molecular formula C20H24N8O B6436223 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine CAS No. 2549006-74-6

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine

Cat. No.: B6436223
CAS No.: 2549006-74-6
M. Wt: 392.5 g/mol
InChI Key: OOTHBRNUXDPLHX-UHFFFAOYSA-N
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Description

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine typically involves multi-step organic synthesis. The key steps include:

  • Formation of the imidazo[1,2-b]pyridazine core: : This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

  • Introduction of the piperidin-1-yl group: : This step may involve nucleophilic substitution reactions.

  • Attachment of the purine moiety: : The final step involves coupling the previously formed intermediate with a purine derivative under suitable conditions.

Industrial Production Methods

For industrial-scale production, the process would be optimized to maximize yield and purity. This may involve:

  • Use of continuous flow reactors: : For better control over reaction conditions.

  • Automation and scaling up of key steps: : To ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions under suitable conditions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction of specific functional groups in the compound can be achieved using common reducing agents.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on various positions of the compound.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution: : Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine has diverse applications across various scientific domains:

Chemistry

  • As a reagent: : It can be used in chemical synthesis and reactions.

  • Material science: : Potential use in the development of novel materials with unique properties.

Biology

  • Biochemical studies: : Investigating interactions with biomolecules.

  • Drug design and development: : Potential lead compound for pharmaceutical research.

Medicine

  • Therapeutic applications: : Exploring its efficacy in treating specific diseases or conditions.

  • Diagnostic tools: : Development of probes or markers based on the compound.

Industry

  • Catalysis: : Potential use as a catalyst in industrial chemical processes.

  • Polymer chemistry: : Incorporation into polymers for enhanced properties.

Mechanism of Action

The compound's mechanism of action is based on its interaction with specific molecular targets. It may:

  • Bind to enzymes or receptors: : Modulating their activity.

  • Alter signaling pathways: : Leading to changes in cellular functions.

  • Interfere with DNA or RNA processes: : Impacting genetic regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine exhibits unique properties that make it distinct:

  • Structural uniqueness: : The combination of imidazo[1,2-b]pyridazine and purine moieties is relatively rare.

  • Reactivity: : Offers a wide range of chemical reactivity due to the diverse functional groups present.

Similar Compounds

  • 6-(4-piperidinyl)-9-methyl-9H-purine: : Lacks the imidazo[1,2-b]pyridazine group.

  • 2,3-dimethylimidazo[1,2-b]pyridazine: : Lacks the purine and piperidinyl groups.

  • 9-methyl-9H-purine derivatives: : Structural analogs with different substituents.

This compound's intricate structure and multifaceted applications make it a subject of significant interest in various fields of research and industry.

Properties

IUPAC Name

6-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c1-13-14(2)28-16(24-13)4-5-17(25-28)29-10-15-6-8-27(9-7-15)20-18-19(21-11-22-20)26(3)12-23-18/h4-5,11-12,15H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTHBRNUXDPLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4N=CN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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